3-(1-Aminopropyl)-1-adamantanol hydrochloride
Description
Properties
IUPAC Name |
3-(1-aminopropyl)adamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-2-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12;/h9-11,15H,2-8,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYDWWORMNUPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)-1-adamantanol hydrochloride typically involves the reaction of 1-adamantanol with 1-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)-1-adamantanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantanone or adamantanoic acid.
Reduction: Formation of various reduced derivatives with different functional groups.
Substitution: Formation of substituted adamantane derivatives with different alkyl or acyl groups.
Scientific Research Applications
Therapeutic Applications
-
Antiviral Properties:
- 3-(1-Aminopropyl)-1-adamantanol hydrochloride has been studied for its potential as an antiviral agent, particularly against influenza viruses. Its structural similarity to known antiviral agents like amantadine suggests that it may interfere with viral replication processes, enhancing its therapeutic potential .
- Diabetes Treatment:
- Antimycobacterial Activity:
Biological Interactions
Research into the biological interactions of this compound reveals its influence on various receptors and signaling pathways:
- Glucose Transport Mechanisms: Investigations suggest that this compound may enhance glucose uptake in cells, potentially benefiting diabetic patients.
- Receptor Interactions: Its structural characteristics indicate possible interactions with neurotransmitter receptors, which could lead to applications in neurological disorders such as ADHD .
Antiviral Study
A study evaluated the antiviral efficacy of this compound against influenza viruses. Results indicated a significant reduction in viral replication rates compared to control groups, supporting its potential as a therapeutic agent.
Antimycobacterial Evaluation
In another study focused on tuberculosis treatment, derivatives containing the adamantanol structure were tested against extensively drug-resistant strains. The findings showed improved minimum inhibitory concentration (MIC) values, indicating enhanced effectiveness against these challenging pathogens .
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)-1-adamantanol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Hydroxyl Group : The 1-hydroxy moiety distinguishes it from Amantadine and Rimantadine, which lack hydroxyl substituents. This group may influence hydrogen-bonding interactions and metabolic stability .
Physicochemical Properties
The hydroxyl group in 3-(1-Aminopropyl)-1-adamantanol HCl reduces its lipophilicity (higher LogP than Rimantadine) but improves solubility in organic solvents like chloroform . In contrast, Rimantadine’s lack of polar groups enhances aqueous solubility, critical for oral bioavailability .
Biological Activity
3-(1-Aminopropyl)-1-adamantanol hydrochloride is a compound belonging to the adamantane family, characterized by its unique tricyclic structure. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 245.8 g/mol
- Physical Appearance : White to yellow crystalline powder
- Melting Point : ~299 °C
- Boiling Point : ~266.8 °C at standard atmospheric pressure
The presence of an amine group (-NH) in its structure allows for nucleophilic reactions, enhancing its utility in organic synthesis and biological applications.
Pharmacological Profile
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Similar to other adamantane derivatives like amantadine, it may possess antiviral properties, particularly against influenza viruses .
- Antidiabetic Effects : Studies suggest potential interactions with glucose transport mechanisms and insulin signaling pathways, indicating a role in glucose metabolism.
- Neuroprotective Properties : The compound's structural characteristics suggest possible neuroprotective effects, warranting further investigation into its use in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Its structural features allow it to interact with various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could be beneficial in managing conditions like diabetes.
- Apoptosis Induction : Preliminary studies indicate that compounds derived from adamantane structures can induce apoptosis in tumor cells, showcasing potential anticancer properties .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study explored the effects of adamantane derivatives on human tumor cell lines (HEK293, Jurkat, K562). The results indicated that these compounds could induce apoptosis effectively when compared to traditional chemotherapeutic agents like camptothecin and etoposide. This highlights the potential of this compound as a promising candidate for cancer therapy .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds in the adamantane family. Below is a comparison table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-1-adamantanol | CHN | Simpler structure lacking propyl group |
| Amantadine | CHN | Known antiviral agent primarily for influenza |
| Rimantadine | CHN | Similar antiviral properties with longer half-life |
The unique propyl substitution on the nitrogen atom in this compound may enhance its biological activity compared to simpler derivatives .
Q & A
Q. What are the established synthetic routes for 3-(1-Aminopropyl)-1-adamantanol hydrochloride, and what are their key optimization parameters?
Answer: Synthesis of adamantane derivatives often involves hydroxylation or functionalization of the adamantane core. For example, hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) using catalytic systems like Fe(acac)₃ or Co(acac)₂ under mild conditions (e.g., H₂O₂ as an oxidant) yields structurally similar adamantanol derivatives . Key parameters for optimization include:
- Catalyst selection : Transition metal catalysts influence regioselectivity and yield.
- Reaction temperature : Lower temperatures (e.g., 40–60°C) minimize side reactions.
- Solvent system : Polar solvents like water or ethanol enhance solubility of intermediates.
Table 1 : Example reaction conditions from analogous adamantane hydroxylation studies:
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Fe(acac)₃ | 50 | 72 | |
| Co(acac)₂ | 60 | 68 |
Q. How can researchers characterize the physicochemical properties of this compound?
Answer: Critical properties include solubility, thermal stability, and crystallinity. The CRC Handbook of Chemistry and Physics provides data for structurally related adamantane derivatives (e.g., 1-Aminoadamantane hydrochloride: solubility in ethanol, decomposition at 360°C) . Recommended methodologies:
Q. What analytical techniques are most effective for verifying the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the adamantane backbone and propylamine sidechain. Look for characteristic adamantane proton shifts (δ 1.5–2.5 ppm) and amine-related broadening .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄ClNO⁺).
- X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns, particularly for hydrochloride salts .
Advanced Research Questions
Q. How can experimental design (DOE) optimize reaction conditions for synthesizing this compound?
Answer: Statistical DOE methods (e.g., factorial designs) reduce the number of experiments while maximizing data output. For hydroxylation reactions, critical factors include catalyst loading, temperature, and reaction time. A central composite design (CCD) can model nonlinear relationships and identify optimal conditions . Example workflow:
Screening design : Identify significant variables via Plackett-Burman.
Response surface methodology (RSM) : Refine interactions between variables.
Q. How should researchers address contradictions between computational predictions and experimental results for this compound’s reactivity?
Answer: Discrepancies often arise from incomplete computational models (e.g., neglecting solvent effects or transition states). Mitigation strategies:
- Multi-scale modeling : Combine quantum mechanics (QM) for reaction pathways with molecular dynamics (MD) for solvent interactions .
- Feedback loops : Use experimental data (e.g., kinetic studies) to recalibrate computational parameters .
- Sensitivity analysis : Identify which variables (e.g., pH, ionic strength) most impact reactivity .
Q. What methodologies enable the study of this compound’s potential biological activity?
Answer: Adamantane derivatives often exhibit bioactivity due to their lipophilic nature. For preliminary screening:
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., NMDA receptors) at varying concentrations .
- Molecular docking : Predict binding affinity to targets like the SARS-CoV-2 main protease, leveraging the adamantane core’s rigidity .
- ADMET profiling : Assess solubility, metabolic stability, and toxicity using hepatocyte models .
Q. How can researchers resolve inconsistencies in reported solubility or stability data for adamantane-based hydrochlorides?
Answer: Variability may stem from differences in crystallinity (e.g., amorphous vs. crystalline forms) or hygroscopicity. Approaches include:
Q. What strategies enhance the scalability of synthesizing this compound while maintaining purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
